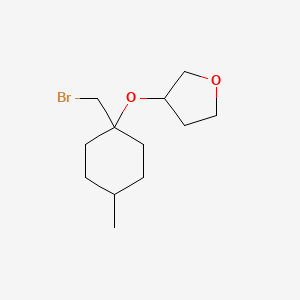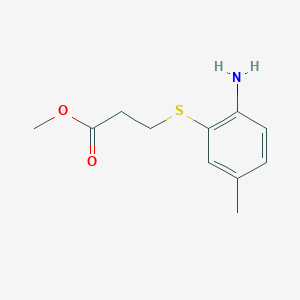
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate is an organic compound with the molecular formula C11H15NO2S It is a derivative of propanoic acid and contains a thioether linkage, which is a sulfur atom connected to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-amino-5-methylphenyl)thio)propanoate typically involves the reaction of 2-amino-5-methylthiophenol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-((2-amino-5-methylphenyl)thio)propanoate involves its interaction with specific molecular targets. The thioether and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-((2-amino-5-methylphenyl)thio)acetate
- Methyl 3-((2-amino-5-methylphenyl)thio)butanoate
- Methyl 3-((2-amino-5-methylphenyl)thio)pentanoate
Uniqueness
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
methyl 3-(2-amino-5-methylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-4-9(12)10(7-8)15-6-5-11(13)14-2/h3-4,7H,5-6,12H2,1-2H3 |
Clave InChI |
YXDLUNLOYDQSMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)SCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


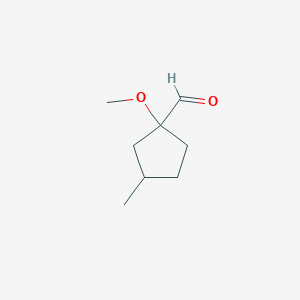
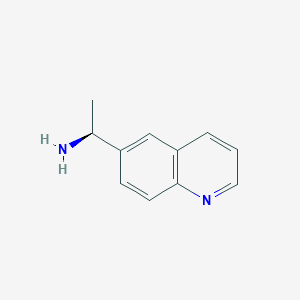
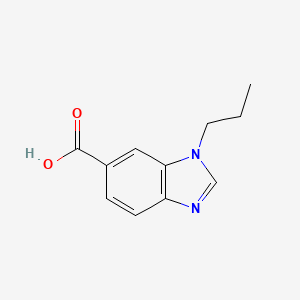
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

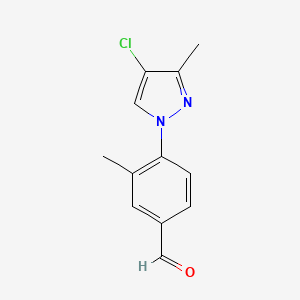
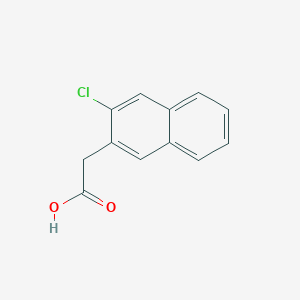
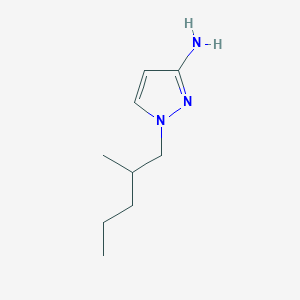
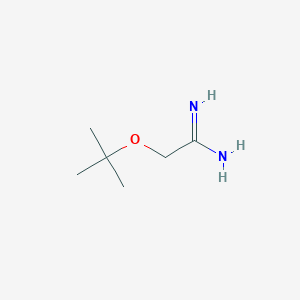
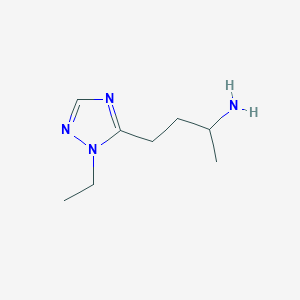
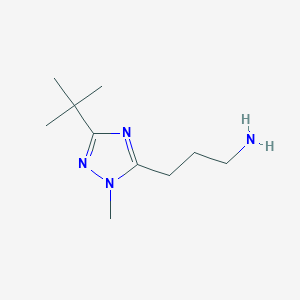
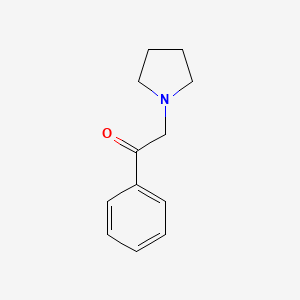
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
